

Introduction: Situating a Novel Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name:	<i>N,N</i> -dimethyl-3-(morpholin-4-yl)propanamide
CAS No.:	53151-52-3
Cat. No.:	B6243810

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N,N-dimethyl-3-(morpholin-4-yl)propanamide is a tertiary amine and amide-containing organic molecule built upon the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[3] This guide provides a comprehensive technical overview of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**, intended for researchers and professionals in drug development.

It is important to note that as of this writing, a specific CAS (Chemical Abstracts Service) registry number for **N,N-dimethyl-3-(morpholin-4-yl)propanamide** has not been definitively identified in public databases. This may suggest that the compound is a novel chemical entity or is not yet widely commercialized.[4] The information presented herein is synthesized from established chemical principles and data on structurally analogous compounds.

Physicochemical and Structural Properties

The structural characteristics of a compound are foundational to its biological activity and pharmacokinetic profile. **N,N-dimethyl-3-(morpholin-4-yl)propanamide** combines the hydrogen bond accepting capabilities of the morpholine oxygen and the amide carbonyl with the basicity of the morpholine nitrogen. The N,N-dimethylamide group can influence the compound's polarity, solubility, and its interaction with biological targets.[4]

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	
Molecular Weight	186.25 g/mol	Calculated
Monoisotopic Mass	186.13683 Da	
IUPAC Name	N,N-dimethyl-3-morpholin-4-ylpropanamide	
SMILES	CN(C)C(=O)CCN1CCOCC1	
InChI	InChI=1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3	
InChIKey	OMZKADREWASNRC-UHFFFAOYSA-N	
Predicted XlogP	-0.7	
Predicted H-Bond Acceptors	3	Calculated
Predicted H-Bond Donors	0	Calculated

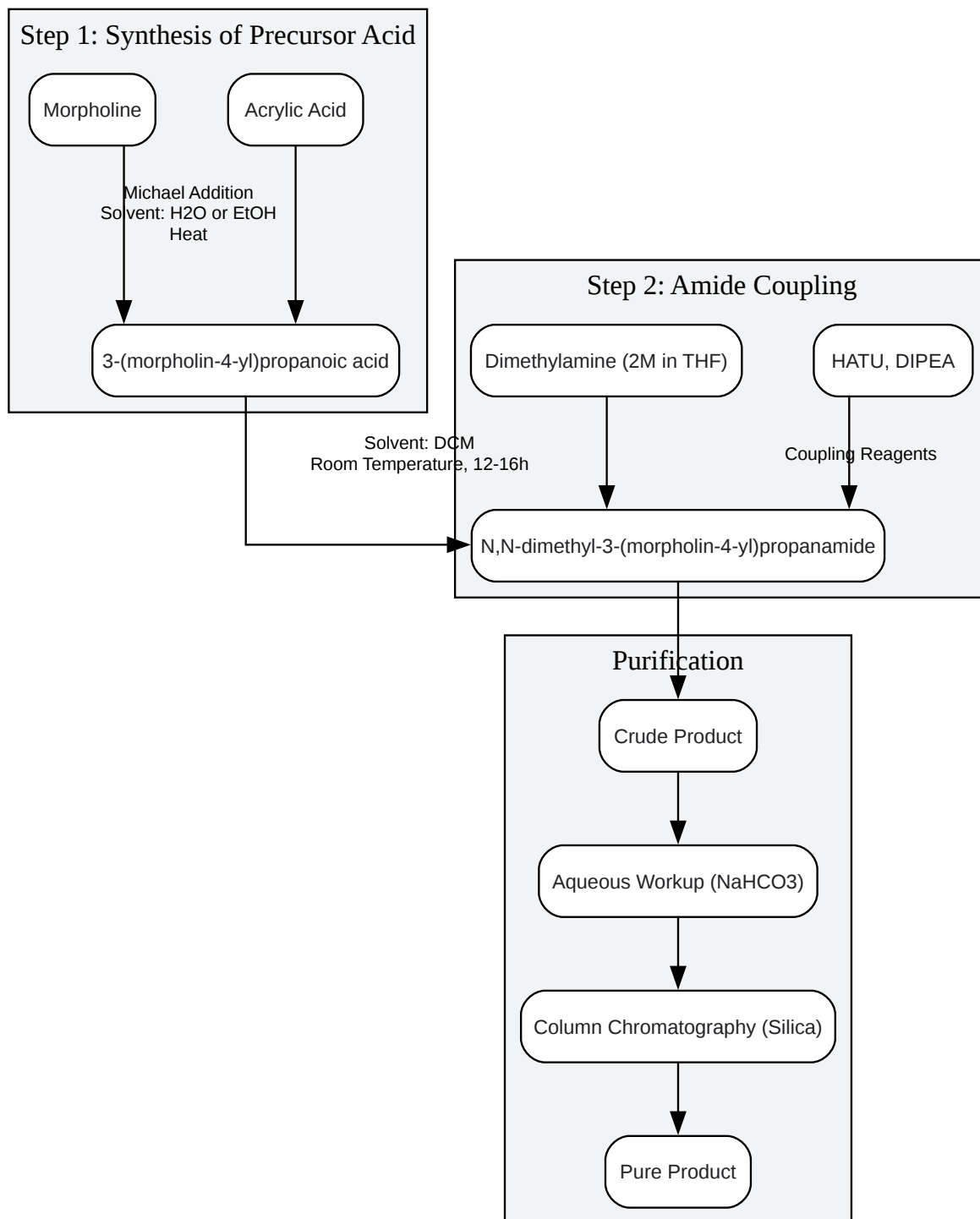
Table 1: Key Physicochemical and Structural Identifiers for **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for **N,N-dimethyl-3-(morpholin-4-yl)propanamide** is not readily available in the literature, a robust and logical synthetic route can be proposed based on standard amide bond formation methodologies.[4] The most direct approach involves the coupling of 3-(morpholin-4-yl)propanoic acid with dimethylamine.

Rationale for Synthetic Strategy

This two-step approach, starting from commercially available reagents, is a common and reliable method for synthesizing amides. The first step, a Michael addition, is a highly efficient C-N bond-forming reaction. The second step, the amide coupling, can be achieved using various reagents, with peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being favored for their high efficiency, mild reaction conditions, and low rate of side reactions, which simplifies purification.[5]



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Caption: Proposed synthetic workflow for **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(morpholin-4-yl)propanoic acid

- To a round-bottom flask, add morpholine (1.0 eq) and acrylic acid (1.05 eq).
- The reaction can be performed neat or in a solvent such as water or ethanol.
- Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature.
- If performed neat, dilute with water and acidify with HCl to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(morpholin-4-yl)propanoic acid.

Step 2: Amide Coupling to form **N,N-dimethyl-3-(morpholin-4-yl)propanamide**

- Dissolve 3-(morpholin-4-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- To this solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Slowly add a 2M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-16 hours.
- Monitor the reaction progress by TLC or LC-MS.^[5]

Work-up and Purification

- Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can then be purified by column chromatography on silica gel to yield pure **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.[\[4\]](#)

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. For **N,N-dimethyl-3-(morpholin-4-yl)propanamide**, a combination of spectroscopic and chromatographic techniques is recommended.[\[6\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the chemical structure. The proton NMR should show characteristic signals for the N,N-dimethyl protons, the morpholine ring protons, and the ethylene bridge of the propanamide chain. The carbon NMR will verify the presence of all nine carbon atoms in their respective chemical environments.[\[5\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to verify the molecular weight and determine the elemental composition, confirming the molecular formula $\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2$. The expected $[\text{M}+\text{H}]^+$ ion would be approximately m/z 187.1441.[\[7\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) would be suitable. This technique allows for the quantification of the main product and any potential impurities.[\[5\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around $1630\text{-}1680\text{ cm}^{-1}$ would be indicative of the tertiary amide C=O stretch.[\[9\]](#)[\[10\]](#)

Potential Applications in Drug Development & Research

The structural motifs within **N,N-dimethyl-3-(morpholin-4-yl)propanamide** suggest several potential avenues for research in drug discovery.

- **Scaffold for CNS-Active Agents:** The morpholine ring is a common component in drugs targeting the central nervous system. Its ability to improve pharmacokinetic properties makes it a valuable scaffold.
- **Enzyme Inhibitors:** Various morpholine derivatives have been investigated as enzyme inhibitors. For example, novel morpholine-acetamide derivatives have shown potential as anti-tumor agents through the inhibition of carbonic anhydrase and hypoxia-inducible factor-1 α (HIF-1 α).[\[11\]](#)
- **GPCR Ligands:** Given the prevalence of piperidine and morpholine scaffolds in G-protein coupled receptor (GPCR) ligands, it is plausible that this compound could be explored as a starting point for developing new modulators of this important receptor class.[\[4\]](#)
- **General Medicinal Chemistry Building Block:** The compound can serve as a versatile building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) in various therapeutic areas. The synthesis and biological evaluation of derivatives could lead to the discovery of novel therapeutic agents.[\[1\]](#)

Conclusion

N,N-dimethyl-3-(morpholin-4-yl)propanamide represents an interesting, albeit under-documented, chemical entity with potential applications in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from related structures. The proposed protocols offer a self-validating system, where successful synthesis can be unequivocally confirmed through the described analytical methodologies. As with any novel compound, further research is necessary to fully elucidate its biological activity and therapeutic potential.

References

- PubChemLite. **N,n-dimethyl-3-(morpholin-4-yl)propanamide** (C₉H₁₈N₂O₂). Available from: [\[Link\]](#).
- Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). Available from: [\[Link\]](#).
- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. 2025.
- American Chemical Society. Expanding complex morpholines using systematic chemical diversity. Available from: [\[Link\]](#).
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 5983-6002.
- PubChem. N,N-dimethyl-3-(4-methylsulfanylphenyl)propanamide. Available from: [\[Link\]](#).
- Chemsrvc. N,N-Dimethylpropanamide | CAS#:758-96-3. Available from: [\[Link\]](#).
- Al-Tamiemi, E. O., & Jasim, S. (2016).
- ResearchGate. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (2021). Available from: [\[Link\]](#).
- ChemBK. Propanamide, N,N-dimethyl- - Physico-chemical Properties. Available from: [\[Link\]](#).
- PrepChem.com. Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Available from: [\[Link\]](#).
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. (2021). Available from: [\[Link\]](#).
- NIST. Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. Available from: [\[Link\]](#).
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Bioorganic Chemistry, 141, 106886.

- Wang, Z., et al. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. ACS Omega, 6(45), 30203–30214.
- Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
- Google Patents. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem.

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Sources

- [1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society \[acs.digitellinc.com\]](#)
- [2. sciencescholar.us \[sciencescholar.us\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. ijpsjournal.com \[ijpsjournal.com\]](#)
- [7. PubChemLite - N,n-dimethyl-3-\(morpholin-4-yl\)propanamide \(C9H18N2O2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Propanamide, N,N-dimethyl- \[webbook.nist.gov\]](#)
- [10. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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